molecular formula C10H14BrNO2S B1294173 2-bromo-N,N-diethylbenzenesulfonamide CAS No. 65000-12-6

2-bromo-N,N-diethylbenzenesulfonamide

Cat. No. B1294173
CAS RN: 65000-12-6
M. Wt: 292.19 g/mol
InChI Key: WKVJAILVGFQCTD-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied for its various applications in organic synthesis and analytical chemistry. While the specific compound 2-bromo-N,N-diethylbenzenesulfonamide is not directly mentioned in the provided papers, related compounds such as N,N-dibromobenzenesulfonamide have been reported to serve as sources of electrophilic bromine and as oxidizing agents . These related compounds are used in bromination reactions and have been synthesized through the treatment of benzenesulfonamide with aqueous base followed by the addition of liquid bromine .

Synthesis Analysis

The synthesis of related N-bromobenzenesulfonamide compounds typically involves the treatment of benzenesulfonamide with an aqueous base such as NaHCO3 or KOH, followed by the addition of liquid bromine . An alternative method includes the addition of liquid bromine to an aqueous solution of N-chlorobenzenesulfonamide . These methods yield high-purity reagents as confirmed by 1H and 13C NMR data . The synthesis of N-alkylated derivatives of azidobenzenesulfonamide has also been reported, which involves the reaction of 2-azidobenzenesulfonamide with alkyl halides .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives have been investigated using FT-IR, FT-Raman, and DFT quantum chemical calculations . These studies provide insights into the effects of substituents on the characteristic bands in the spectra and allow for the comparison of observed and calculated geometric parameters . Similarly, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with dihydropyran has been studied, leading to the formation of a bromo addition product and subsequent reduction to a mixture of stereoisomers . The aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 has also been reported to yield brominated compounds .

Physical and Chemical Properties Analysis

The physical properties of N,N-dibromobenzenesulfonamide include a melting point of 110-111°C and solubility in most common organic solvents and water . The compound is supplied as a yellow crystalline solid and is not commercially available . Precautions for handling and storage include protection from light and storage in amber bottles to prevent decomposition . The solubility and melting point of these compounds can provide a basis for predicting the properties of 2-bromo-N,N-diethylbenzenesulfonamide.

Scientific Research Applications

Analytical Applications

Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, is used as an oxidizing titrant in analytical chemistry. Its applications include direct titrations of various substances like ascorbic acid, glutathione, and sulfite, offering simple and rapid procedures with minimal error rates (Gowda et al., 1983).

Chemical Reactions

In organic chemistry, N, N-Dibromobenzenesulfonamide, a closely related compound, has been used in reactions with dihydropyran and other substrates, leading to the formation of different products and intermediates. These reactions contribute to the understanding of chemical structures and reaction mechanisms (Takemura et al., 1968).

Safety And Hazards

While specific safety and hazard information for 2-bromo-N,N-diethylbenzenesulfonamide is not available, general precautions should be taken while handling it, such as avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJAILVGFQCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650050
Record name 2-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-diethylbenzenesulfonamide

CAS RN

65000-12-6
Record name Benzenesulfonamide, 2-bromo-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65000-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CB Bheeter, R Jin, JK Bera, H Doucet - RSC advances, 2013 - pubs.rsc.org
Palladium-catalysed direct arylation of 4- or 2-bromobenzenesulfonic acid derivatives in the presence of a variety of heteroaromatics was found to proceed using 0.1–0.5 mol% …
Number of citations: 9 pubs.rsc.org
CB Bheeter, R Jin, JK Bera… - … Synthesis & Catalysis, 2014 - Wiley Online Library
The palladium‐catalysed dehydrogenation of sp 3 carbon‐hydrogen bonds of N‐alkylbenzenesulfonamides allows a simple access to N‐alkenylbenzenesulfonamides. The reaction …
Number of citations: 27 onlinelibrary.wiley.com
S Okumura - 2019 - repository.kulib.kyoto-u.ac.jp
The introduction of alkyl groups on a benzene ring is a fundamentally important transformation. Among various possible ways to alkylate the aromatic core, the alkylation reaction using …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
J Ji, Z Liu, P Liu, P Sun - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A copper-catalyzed coupling reaction of sulfonyl chlorides with tertiary amines via the oxidative C–N bond cleavage of tertiary amines was developed. Sulfonamides were synthesized …
Number of citations: 27 pubs.rsc.org

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